The first paper discusses analogues of hallucinogenic amphetamines that incorporate the 2,3-dihydrobenzofuran moiety1. These compounds were evaluated for their ability to mimic the effects of LSD in rats and to bind to 5-HT2 receptors in rat cortical homogenate. The study found that the dihydrofuran ring models the active conformation of the 5-methoxy groups in related hallucinogenic compounds. The addition of a bromine atom significantly increased binding energy, suggesting that there is a critical receptor interaction beyond mere hydrophobicity that enhances hallucinogenic activity1.
The second paper provides an analysis of the metabolism of a compound structurally related to "(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride" in rats2. The study identified the major urinary and fecal metabolites, which were characterized by mass spectrometry and NMR spectroscopy. Metabolic pathways included N-demethylation, hydroxylation of the dihydrobenzofuran moiety, and elimination of certain groups followed by glucuronidation. Understanding these metabolic pathways is crucial for the development of new pharmaceuticals, as it impacts the drug's efficacy, half-life, and potential side effects2.
The third paper does not directly discuss "(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride" but explores the synthesis of related tetrahydrofurans3. It describes a stereoselective synthesis of 2,5-disubstituted tetrahydrofurans from allyl-hydroxy esters, mediated by metachloroperoxybenzoic acid. This method could potentially be applied to the synthesis of 2,3-dihydrobenzofuran derivatives, offering a pathway to create diverse compounds for further pharmacological study or for use in other fields such as materials science3.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5